molecular formula C17H21NO2 B2583733 1-(4-Methyl-3-nitrophenyl)adamantane CAS No. 26378-29-0

1-(4-Methyl-3-nitrophenyl)adamantane

Cat. No.: B2583733
CAS No.: 26378-29-0
M. Wt: 271.36
InChI Key: BFMKTCAZALKRLI-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)adamantane is an organic compound with the molecular formula C17H21NO2. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The compound features a 4-methyl-3-nitrophenyl group attached to the adamantane core, which imparts distinct chemical and physical properties. Adamantane derivatives are known for their applications in medicinal chemistry, catalyst development, and nanomaterials due to their structural, biological, and stimulus-responsive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrophenyl)adamantane typically involves the functionalization of adamantane derivatives. . This process often employs radical initiators and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical functionalization processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)adamantane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-3-nitrophenyl)adamantane is unique due to the presence of both the 4-methyl and 3-nitro groups on the phenyl ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-methyl-3-nitrophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-2-3-15(7-16(11)18(19)20)17-8-12-4-13(9-17)6-14(5-12)10-17/h2-3,7,12-14H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMKTCAZALKRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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